Lipophilicity Advantage (LogP): 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine vs. 2-Methylcyclopropyl Analog
The target compound exhibits an XLogP3 of 2.2 (calculated), compared to 1.7 for the direct 2-methylcyclopropyl analog (4-ethyl-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine, CAS 1156892-21-5), representing a ΔLogP of +0.5 log units [1][2]. This increase arises from the replacement of the cyclopropyl methyl substituent with an ethyl group, adding one methylene unit. Higher lipophilicity within the drug-like range (LogP 1–3) is generally associated with improved passive membrane permeability, a critical parameter for intracellular target engagement [3].
| Evidence Dimension | Lipophilicity (XLogP3, calculated) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-Ethyl-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine: XLogP3 = 1.7 |
| Quantified Difference | ΔLogP = +0.5 (target more lipophilic) |
| Conditions | Computed XLogP3 values from PubChem-derived data; same calculation method applied across both compounds |
Why This Matters
A 0.5 LogP unit increase can significantly enhance membrane permeability, making this compound a preferred starting point for programs requiring intracellular target access.
- [1] Kuujia.com, CAS 1861846-45-8 product page: 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine – computed properties (XLogP3 = 2.2), accessed April 2026. View Source
- [2] Kuujia.com, CAS 1156892-21-5 product page: 4-Ethyl-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine – computed properties (XLogP3 = 1.7), accessed April 2026. View Source
- [3] Talele, T. T. The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016, 59(19), 8712–8756. (Cyclopropyl groups enhance membrane permeability and metabolic stability.) View Source
